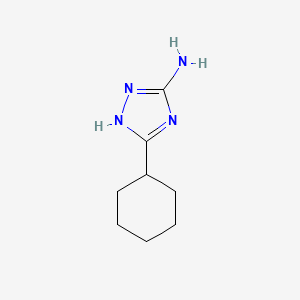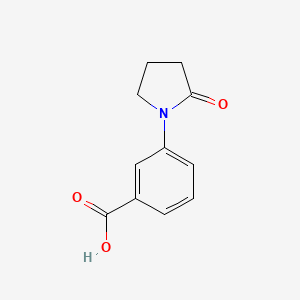![molecular formula C19H14ClNO3 B1588074 2-[N-(p-Chlorophenyl)carbamoyl]-3-naphthyl acetate CAS No. 84100-15-2](/img/structure/B1588074.png)
2-[N-(p-Chlorophenyl)carbamoyl]-3-naphthyl acetate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
Compounds related to "2-[N-(p-Chlorophenyl)carbamoyl]-3-naphthyl acetate" have been synthesized and tested for their antibacterial activity. For instance, certain derivatives have been explored for their potential in creating new antibacterial agents due to their chemical structures and interactions with bacterial cells. This suggests that compounds with similar structures could be researched further for their antibacterial properties (Mogilaiah et al., 2009).
Interaction with Serum Albumin
The interactions between similar compounds and serum albumin have been investigated, highlighting their potential in medical and biochemical applications. These studies could provide a basis for understanding how "2-[N-(p-Chlorophenyl)carbamoyl]-3-naphthyl acetate" might interact with proteins, offering insights into its pharmacokinetic properties or potential use in drug delivery systems (Cui et al., 2006).
Antimicrobial Evaluation
Research on related compounds includes the synthesis and evaluation of their antimicrobial properties. This indicates the potential for "2-[N-(p-Chlorophenyl)carbamoyl]-3-naphthyl acetate" and similar compounds to be used in developing new antimicrobial agents, possibly offering new approaches to tackling resistant strains of bacteria (Goněc et al., 2016).
Corrosion Inhibition
In the field of materials science, similar compounds have been studied for their role as corrosion inhibitors. This suggests a potential application for "2-[N-(p-Chlorophenyl)carbamoyl]-3-naphthyl acetate" in protecting metals from corrosion, particularly in acidic environments. Understanding the molecular interactions and efficacy of such compounds can lead to improved corrosion protection strategies (Saraswat & Yadav, 2020).
Wirkmechanismus
Target of Action
Naphthol AS-E acetate, also known as [3-[(4-chlorophenyl)carbamoyl]naphthalen-2-yl] Acetate or 2-[N-(p-Chlorophenyl)carbamoyl]-3-naphthyl acetate, primarily targets the KIX-KID interaction . The KIX domain of CBP (CREB-binding protein) and the KID domain of CREB (cyclic AMP-response element-binding protein) are the specific targets of this compound .
Mode of Action
Naphthol AS-E acetate acts as a potent and cell-permeable inhibitor of the KIX-KID interaction . It directly binds to the KIX domain of CBP with a dissociation constant (Kd) of 8.6 µM, effectively blocking the interaction between the KIX domain and the KID domain of CREB .
Biochemical Pathways
The inhibition of the KIX-KID interaction by Naphthol AS-E acetate affects the downstream signaling pathways of receptor tyrosine kinases or G-protein coupled receptors that are mediated by CREB . CREB is a transcription factor that cannot be activated until it is phosphorylated at Ser133 and subsequently binds to CBP through the KID in CREB and KIX domain in CBP .
Pharmacokinetics
The compound’s ability to permeate cells suggests that it may have favorable absorption and distribution characteristics
Result of Action
The inhibition of the KIX-KID interaction by Naphthol AS-E acetate leads to the suppression of CREB-mediated gene transcription . This results in the decreased expression of anti-apoptotic protein Bcl-2 and vascular endothelial growth factor (VEGF) . It also exhibits low µM activity in inhibiting the proliferation of cancer cells .
Action Environment
The action of Naphthol AS-E acetate can be influenced by environmental factors. For instance, it should be handled in a well-ventilated place and contact with skin and eyes should be avoided . It is also recommended to avoid dust formation and aerosols . These precautions suggest that the compound’s action, efficacy, and stability may be affected by the conditions in which it is stored and handled .
Eigenschaften
IUPAC Name |
[3-[(4-chlorophenyl)carbamoyl]naphthalen-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO3/c1-12(22)24-18-11-14-5-3-2-4-13(14)10-17(18)19(23)21-16-8-6-15(20)7-9-16/h2-11H,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHDDLDQONYNHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70232972 | |
| Record name | 2-(N-(p-Chlorophenyl)carbamoyl)-3-naphthyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70232972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(p-Chlorophenyl)carbamoyl]-3-naphthyl acetate | |
CAS RN |
84100-15-2 | |
| Record name | 3-(Acetyloxy)-N-(4-chlorophenyl)-2-naphthalenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84100-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(N-(p-Chlorophenyl)carbamoyl)-3-naphthyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084100152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(N-(p-Chlorophenyl)carbamoyl)-3-naphthyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70232972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[N-(p-chlorophenyl)carbamoyl]-3-naphthyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.610 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-[N-(p-Chlorophenyl)carbamoyl]-3-naphthyl acetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66B2RBU5E4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





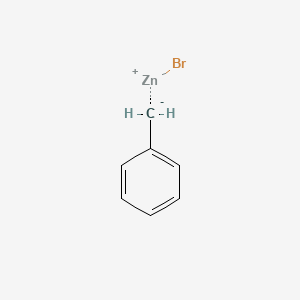
![Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III)](/img/structure/B1587996.png)
![Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris-](/img/no-structure.png)
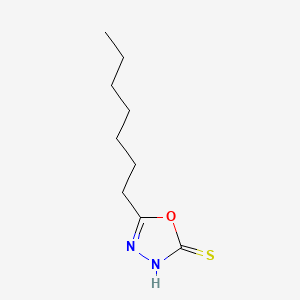
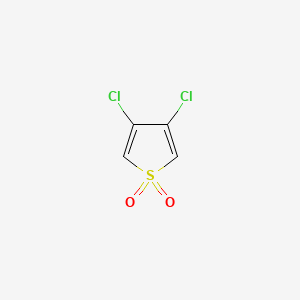
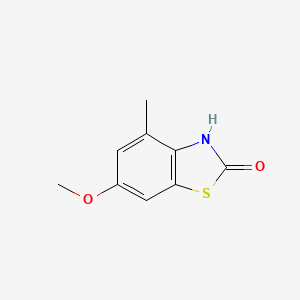
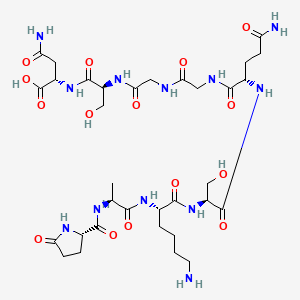

![9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime](/img/structure/B1588012.png)
